molecular formula C7H14ClNO B1436473 (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1807941-05-4

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No.: B1436473
CAS No.: 1807941-05-4
M. Wt: 163.64 g/mol
InChI Key: JWEHBYVWAVHAEP-UOERWJHTSA-N
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Description

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring structure containing both nitrogen and oxygen atoms

Mechanism of Action

Target of Action

The primary target of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is the molecular switches in molecular electronics . These switches are key building blocks of electronic circuits and have been extensively explored over the past decades .

Mode of Action

The compound interacts with its targets through a process of de/rehydrogenation of 1,4-oxazine linkers . This interaction efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The affected pathway involves the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between different conducting states . The switching mechanism is proposed to be an intramolecular proton transfer reaction .

Result of Action

The result of the compound’s action is a change in the conducting state of single-molecule junctions . This change is due to the modified energy gap of the central molecule and the charge rearrangement at the molecule–electrode interfaces . The compound allows for a maximum ON/OFF current ratio as high as 1.5 × 10^3 .

Action Environment

The action of this compound can be influenced by environmental factors such as an electrostatic gate field . This field can control the proton transfer process and thus allow specific conductance states to be selected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . This reaction proceeds via α-C–H activation of the tertiary amine moiety, forming a new C–O bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical properties and reactivity

Biological Activity

(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is a bicyclic compound with a unique oxazine structure. Its molecular formula is C7_7H14_{14}ClNO, and it has a molecular weight of approximately 163.65 g/mol. This compound is notable for its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The stereochemistry of this compound significantly influences its chemical behavior. The oxazine ring structure suggests that it may exhibit diverse biological activities, including antimicrobial and anticancer properties. The compound can be synthesized through multi-step organic reactions involving cyclization processes with appropriate precursors under controlled conditions.

Anticancer Activity

The compound's anticancer potential has been investigated through various studies. For instance, a study on related oxazine derivatives revealed their cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using U87 human-derived glioma cells, showing that increasing concentrations of these compounds led to reduced cell viability in a dose-dependent manner . Although direct studies on this compound are lacking, its structural analogs suggest possible mechanisms of action involving apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors within cells. These interactions can modulate various biochemical pathways critical for cellular function and survival.

Research Findings and Case Studies

Study Cell Line Concentration Effect
Cytotoxicity AnalysisU87 Glioma Cells50-400 µMDecreased cell viability up to 94% at 400 µM
Antimicrobial ActivityVarious Bacterial StrainsNot specifiedPotential inhibition observed in related oxazines

Case Study: Cytotoxicity of Related Oxazines

In a study examining the cytotoxicity of oxazine derivatives on U87 glioma cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 4 hours and then assessed for viability.
  • Results : At 100 µM concentration, a 15% reduction in cell viability was observed; this increased significantly with higher concentrations .
  • : These findings indicate that while lower concentrations may be safe, higher doses could lead to significant cytotoxic effects.

Properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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